(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Description
(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid (CAS 1190392-22-3) is a chiral pyrrolopyrimidine derivative with a molecular formula of C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol . It serves as a critical intermediate in synthesizing vibegron, a β₃-adrenergic receptor agonist approved for treating overactive bladder (OAB) . The compound’s stereochemistry (S-configuration at position 6) is essential for its biological activity, as it enables selective binding to the β₃ receptor .
Key physicochemical properties include:
- Density: 1.6 ± 0.1 g/cm³ (calculated)
- Boiling Point: 392.2 ± 44.0 °C (predicted)
- pKa: 2.72 ± 0.20 (predicted for the carboxylic acid group) .
It is typically stored under dry, room-temperature conditions to maintain stability . Safety data indicate hazards such as skin irritation (H315), eye damage (H318), and toxicity upon inhalation (H332) .
Properties
IUPAC Name |
(6S)-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7-3-4-9-6-2-1-5(8(12)13)10(6)7/h3-5H,1-2H2,(H,12,13)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGNTNJINOCQNQ-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CC(=O)N2C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NC=CC(=O)N2[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, solvent-free conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of (S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in key biological processes, such as cyclooxygenase (COX) enzymes, which are essential for the production of prostaglandins and thromboxanes . This inhibition can lead to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid is highlighted through comparisons with enantiomers, derivatives, and related impurities:
Table 1: Key Compounds for Comparison
Key Findings :
Stereochemical Specificity : The (S)-enantiomer is indispensable for vibegron’s therapeutic action, while the (R)-enantiomer is inactive .
Functional Group Modifications :
- The methyl ester derivative (CAS 1190392-23-4) is a synthetic precursor, offering better solubility in organic solvents during synthesis .
- The sodium salt (CAS 1421271-01-3) improves water solubility, facilitating drug formulation .
Impurity Profile : The racemic form (CAS 1369766-03-9) is a process-related impurity in vibegron production, requiring strict control to ensure final product purity .
Research and Industrial Relevance
- Therapeutic Applications : The (S)-enantiomer’s role in vibegron underscores its importance in OAB treatment, with clinical trials demonstrating efficacy in reducing urinary frequency .
- Synthetic Utility : Methyl ester and sodium salt derivatives are pivotal in optimizing synthetic routes and formulations .
- Quality Control : Monitoring racemic impurities (e.g., CAS 1369766-03-9) ensures compliance with pharmaceutical standards .
Biological Activity
(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has gained attention due to its potential biological activities and therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
- Molecular Formula : C8H8N2O3
- Molecular Weight : 180.16 g/mol
- CAS Number : 1190392-22-3
The compound features a fused ring structure that enhances its interaction with biological targets. Its unique composition allows it to participate in various chemical reactions, including oxidation and reduction processes .
The biological activity of this compound primarily involves the inhibition of specific enzymes and modulation of biological pathways. Notably:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain responses.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has shown efficacy against HeLa and HCT116 cells .
In Vitro Studies
- Anticancer Properties :
- Enzyme Inhibition :
Case Studies
A notable case study involved the synthesis and evaluation of this compound as a potential therapeutic agent for thrombotic disorders. The compound was designed to selectively inhibit thrombin without the risks associated with traditional anticoagulants like heparin .
Comparative Analysis
The table below compares this compound with similar heterocyclic compounds:
| Compound Name | Structure Type | Biological Activity | Key Applications |
|---|---|---|---|
| This compound | Pyrimidine Derivative | Anticancer; Enzyme Inhibitor | Cancer Therapy; Thrombin Inhibition |
| Pyridazine | Heterocyclic | Antimicrobial; Antiviral | Antibiotics; Antiviral Drugs |
| Pyrazine | Heterocyclic | Antioxidant; Anti-inflammatory | Food Additives; Pharmaceuticals |
Q & A
Q. What are the key synthetic routes for (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid?
The compound is typically synthesized via cyclization reactions involving pyrrolidine and pyrimidine precursors. A common approach involves the condensation of (S)-configured intermediates, such as methyl (S)-5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate, followed by oxidation and hydrolysis steps to yield the carboxylic acid moiety. Chiral resolution techniques (e.g., chromatography or enzymatic methods) are critical to maintaining stereochemical integrity .
Q. How is the stereochemical purity of this compound validated?
Chiral HPLC and polarimetry are standard methods for assessing enantiomeric excess. For example, reversed-phase HPLC using chiral columns (e.g., CHIRALPAK® AD-H) with mobile phases like hexane/isopropanol can resolve enantiomers. Nuclear magnetic resonance (NMR) with chiral shift reagents or Mosher’s acid derivatives may also confirm configuration .
Q. What stability considerations are critical for handling this compound?
The compound is hygroscopic and sensitive to light and heat. Storage under inert gas (e.g., argon) at –20°C in desiccated conditions is recommended. Stability studies using accelerated thermal degradation (40°C/75% RH) and HPLC monitoring reveal decomposition products, including lactam ring-opening derivatives and oxidation byproducts .
Q. Which analytical techniques are used for structural characterization?
- Mass spectrometry (HRMS/ESI): Confirms molecular weight (C₈H₈N₂O₃, MW 180.16) .
- FT-IR: Identifies carbonyl (C=O) stretching at ~1700 cm⁻¹ and carboxylic acid (O–H) at ~2500–3300 cm⁻¹ .
- ¹H/¹³C NMR: Key signals include δ 4.2–4.5 ppm (pyrrolidine protons) and δ 175–180 ppm (carboxylic acid carbon) .
Advanced Research Questions
Q. How does the (S)-configuration influence biological activity in drug development?
The (S)-enantiomer is a key intermediate in vibegron synthesis, a β3-adrenergic receptor agonist for overactive bladder. The stereochemistry at C6 affects binding affinity to the receptor; inversion to the (R)-form reduces potency by >100-fold. Computational docking studies suggest the (S)-configuration optimizes hydrogen bonding with Thr307 and Tyr308 residues in the receptor .
Q. What challenges arise in scaling up synthesis, and how are they resolved?
- Low yields in cyclization steps: Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) improves reaction efficiency.
- Racemization risk: Use of mild bases (e.g., NaHCO₃) instead of strong bases minimizes epimerization during hydrolysis .
- Purification: Preparative HPLC or crystallization from ethanol/water mixtures enhances purity (>98%) .
Q. How are contradictory data on pKa and solubility reconciled?
Reported pKa values vary (2.72 ± 0.20 vs. 3.1), likely due to solvent effects (aqueous vs. cosolvent systems). Solubility in water is poor (<1 mg/mL), but dimethylacetamide (DMA) or PEG-400 enhances solubility for in vitro assays. Molecular dynamics simulations correlate low solubility with strong intramolecular H-bonding in the crystalline lattice .
Q. What metabolic pathways are relevant in preclinical studies?
In hepatic microsome assays, the compound undergoes Phase I metabolism via CYP3A4-mediated oxidation of the pyrrolidine ring, forming hydroxylated metabolites. Phase II conjugation (glucuronidation) occurs at the carboxylic acid group. Stability in plasma is moderate (t₁/₂ ~2–4 hours), necessitating prodrug strategies for therapeutic applications .
Q. How are impurities controlled during synthesis?
Common impurities include:
Q. What computational tools predict its physicochemical properties?
- ClogP: Predicted ~0.5 (experimental ~0.55), indicating moderate hydrophilicity.
- Molecular dynamics (MD): Simulates conformational stability of the lactam ring in aqueous environments.
- DFT calculations: Identify electron-deficient regions for electrophilic substitution reactions .
Methodological Notes
- Experimental validation: Cross-validate spectral data with reference standards (e.g., CAS 1190392-22-3) .
- Safety protocols: Adhere to GHS hazard codes (H315/H319 for skin/eye irritation; P280/P305+P351+P338 for handling) .
- Data reproducibility: Use QC checklists (e.g., USP guidelines) for batch-to-batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
